molecular formula C24H25Cl2NO B3997123 2,4-dichloro-N-[(3-phenyl-1-adamantyl)methyl]benzamide

2,4-dichloro-N-[(3-phenyl-1-adamantyl)methyl]benzamide

Cat. No.: B3997123
M. Wt: 414.4 g/mol
InChI Key: ACCJMIHGBBELMP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(3-phenyl-1-adamantyl)methyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with dichloro groups and an adamantyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(3-phenyl-1-adamantyl)methyl]benzamide typically involves multiple steps, starting with the preparation of the adamantyl derivative. One common route includes the alkylation of 1-adamantylamine with benzyl chloride, followed by chlorination to introduce the dichloro groups. The final step involves the amidation reaction with 2,4-dichlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[(3-phenyl-1-adamantyl)methyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of hydroxylated or dechlorinated derivatives.

Scientific Research Applications

2,4-Dichloro-N-[(3-phenyl-1-adamantyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(3-phenyl-1-adamantyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl moiety provides steric bulk, which can influence the binding affinity and selectivity of the compound. The dichloro groups may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(1-methyl-3-phenyl-propyl)-benzamide
  • 2,4-Dichloro-N-(2,4-dichlorophenyl)-benzamide
  • 2,4-Dichloro-N-(3-chlorophenyl)-benzamide

Uniqueness

2,4-Dichloro-N-[(3-phenyl-1-adamantyl)methyl]benzamide is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it different from other benzamides that lack this bulky substituent, potentially leading to different biological activities and applications .

Properties

IUPAC Name

2,4-dichloro-N-[(3-phenyl-1-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2NO/c25-19-6-7-20(21(26)9-19)22(28)27-15-23-10-16-8-17(11-23)13-24(12-16,14-23)18-4-2-1-3-5-18/h1-7,9,16-17H,8,10-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCJMIHGBBELMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CNC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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